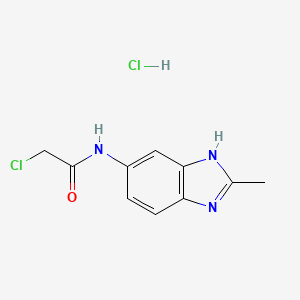

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride

Description

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide hydrochloride is a halogenated acetamide derivative featuring a benzimidazole core substituted with a methyl group at position 2 and an acetamide moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chloroacetamide group in this compound may contribute to its reactivity and interaction with biological targets, such as enzymes or receptors.

Properties

IUPAC Name |

2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O.ClH/c1-6-12-8-3-2-7(4-9(8)13-6)14-10(15)5-11;/h2-4H,5H2,1H3,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPXWNQMFYQOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide typically involves the reaction of 2-methylbenzimidazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under specific conditions.

Hydrolysis: The compound can be hydrolyzed to form the corresponding benzimidazole derivative and acetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzimidazole derivatives.

Oxidation: Products include oxidized benzimidazole derivatives.

Reduction: Products include reduced benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzimidazole moiety, characterized by its stability and ability to interact with multiple biological targets. Its chemical structure can be described as follows:

- Molecular Formula : C10H11ClN3O

- Molecular Weight : 260.12 g/mol

- IUPAC Name : 2-chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties against various bacterial strains. For instance, research indicates that benzimidazole derivatives can inhibit the growth of mycobacterial and fungal strains, comparable to established antibiotics such as isoniazid and penicillin G .

- Antiviral Properties : The compound has been evaluated for its ability to combat viral infections, showing promise in preliminary studies.

- Anticancer Potential : Research has highlighted the role of benzimidazole derivatives in targeting cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Biological Studies

The compound's interactions with biological systems make it a valuable tool in biological research:

- Targeting FtsZ Protein : The FtsZ protein, essential for bacterial cell division, has been identified as a target for novel antibacterial agents derived from benzimidazole compounds.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound provide insights into optimizing its biological activity through structural modifications .

Industrial Applications

In addition to its medicinal applications, this compound serves various roles in industrial chemistry:

- Catalyst Development : The compound is studied for its potential use as a catalyst in chemical reactions, facilitating the synthesis of more complex molecules.

- Material Science : Its unique properties are explored for developing new materials with specific functionalities.

Case Studies

Several case studies support the efficacy of this compound in various applications:

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Chloroacetamide derivatives share a common backbone (Cl-CH₂-C(=O)-N-) but differ in substituents on the nitrogen atom, which dictate their physicochemical properties and applications. Below is a comparative analysis with key analogs:

Key Observations

Substituent Impact on Solubility: Hydrochloride salts (e.g., the target compound and ) exhibit enhanced water solubility compared to non-salt forms (e.g., ). This is critical for bioavailability in drug development. Bulky substituents like quinoline or tetrazole reduce solubility but may improve target specificity.

Biological Activity :

- Benzimidazole derivatives : The 2-methyl group in the target compound may stabilize interactions with hydrophobic enzyme pockets, similar to benzimidazole-based drugs (e.g., omeprazole) .

- Pesticide analogs : Compounds like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (Group 1 in ) function as herbicides by inhibiting fatty acid elongation in plants.

Crystallography and Stability :

- Analogs such as N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide form hydrogen-bonded chains in crystals, enhancing thermal stability. The target compound likely adopts similar packing due to its benzimidazole core.

Data Tables

Physicochemical Comparison

Biological Activity

2-Chloro-N-(2-methyl-3H-benzimidazol-5-yl)acetamide;hydrochloride is a synthetic compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of chlorine and acetamide groups enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. This compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Pathogen | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | S. aureus | 2 | |

| Similar derivative | E. coli | 4 | |

| Another derivative | B. subtilis | 8 |

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties. The compound has been reported to inhibit the secretion of hepatitis B surface antigen (HBsAg), indicating potential use in treating viral infections . High-throughput screening revealed that certain derivatives effectively inhibited HBV virions, showcasing their therapeutic promise in viral diseases .

Table 2: Antiviral Activity Against HBV

Neuroprotective Effects

Recent research indicates that benzimidazole derivatives may possess neuroprotective properties. In vivo studies demonstrated that these compounds could ameliorate oxidative stress and neuroinflammation associated with neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanisms involve modulation of inflammatory pathways and enhancement of antioxidant defenses.

Table 3: Neuroprotective Effects

Structure-Activity Relationship (SAR)

The bioactivity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can significantly alter their pharmacological properties. For instance, the introduction of various substituents has been shown to enhance antibacterial activity or improve selectivity against specific targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives, including the target compound, against a panel of pathogens. Results indicated that modifications at the 5-position improved activity against resistant strains of bacteria.

- Neuroprotection in Animal Models : In a model of ethanol-induced neurodegeneration, treatment with benzimidazole derivatives resulted in improved cognitive function and reduced markers of oxidative stress, suggesting a protective role against neuroinflammation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.